2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE
Overview
Description
2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both benzyl and chlorophenyl groups in its structure suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the sulfonamide: This can be achieved by reacting benzenesulfonyl chloride with benzylamine under basic conditions.
Acylation: The resulting sulfonamide is then acylated with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible antimicrobial or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets could include bacterial ribosomes or enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
N-(2-Chlorophenyl)acetamide: Lacks the sulfonamide group but shares the chlorophenylacetamide structure.
Benzenesulfonamide: Lacks the benzyl and chlorophenyl groups but shares the sulfonamide core.
Uniqueness
2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE is unique due to the combination of benzyl, sulfonamide, and chlorophenyl groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(2-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c22-19-13-7-8-14-20(19)23-21(25)16-24(15-17-9-3-1-4-10-17)28(26,27)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTAJYNSMNRKPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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